molecular formula C27H24ClN5O5S B2556023 3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide CAS No. 1104842-23-0

3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide

Cat. No.: B2556023
CAS No.: 1104842-23-0
M. Wt: 566.03
InChI Key: ZFYINBKMGAFIST-UHFFFAOYSA-N
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Description

The compound 3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide is a structurally complex molecule featuring:

  • An imidazo[1,2-c]quinazoline core with a 3-oxo group.
  • A sulfanyl-linked carbamoyl methyl substituent at position 5, bearing a 3-chloro-4-methoxyphenyl group.
  • A propanamide side chain at position 2, terminated with a furfurylmethyl group.

Properties

IUPAC Name

3-[5-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN5O5S/c1-37-22-10-8-16(13-19(22)28)30-24(35)15-39-27-32-20-7-3-2-6-18(20)25-31-21(26(36)33(25)27)9-11-23(34)29-14-17-5-4-12-38-17/h2-8,10,12-13,21H,9,11,14-15H2,1H3,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYINBKMGAFIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CO5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide is a complex organic molecule with potential pharmacological applications. Its structural features suggest a diverse range of biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on available literature, including synthesis methods, mechanisms of action, and case studies.

Structural Overview

The compound contains several key functional groups:

  • Imidazoquinazoline core : Known for its biological activity against various pathogens.
  • Chloro and methoxy substituents : These groups can influence the compound's reactivity and biological interactions.
  • Furan moiety : Often associated with various pharmacological properties.

Anticancer Activity

Research indicates that compounds with imidazoquinazoline structures exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can inhibit tumor growth by interfering with cellular signaling pathways. The specific compound under review may act as an inhibitor of key enzymes involved in cancer cell proliferation.

Case Study : A related imidazoquinazoline derivative demonstrated cytotoxic effects against breast cancer cell lines in vitro, with IC50 values indicating potent activity (e.g., IC50 = 0.5 μM) .

Antimicrobial Activity

The presence of the furan ring and the imidazoquinazoline core suggests potential antimicrobial activity. Compounds in this class have been reported to exhibit activity against a range of bacterial and fungal pathogens.

Research Findings :

  • Antibacterial Activity : Similar compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 1 μg/mL .
  • Antifungal Activity : Some derivatives have demonstrated antifungal effects against Candida albicans, suggesting that the compound may also possess this property .

The mechanisms through which this compound exerts its biological effects likely involve:

  • Enzyme inhibition : Compounds with similar structures often inhibit enzymes critical for cell division and survival in cancer cells.
  • DNA interaction : Some studies suggest that imidazoquinazolines can intercalate DNA, leading to apoptosis in malignant cells.

Data Summary

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AnticancerBreast cancer cell linesIC50 = 0.5 μM
AntibacterialStaphylococcus aureusMIC = 1 μg/mL
AntifungalCandida albicansMIC = 0.5 μg/mL

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Table 1: Structural and Functional Group Comparisons
Compound Name / ID Core Structure Key Substituents Bioactivity (If Reported)
Target Compound Imidazo[1,2-c]quinazoline 3-Chloro-4-methoxyphenyl, furfurylmethyl Not explicitly reported
Compound from Imidazo[1,2-c]quinazoline 3,4-Dimethoxyphenyl, furfurylmethyl Unreported, but analogs suggest kinase modulation
Compound 8 () Triazolo[4,3-a]quinazoline Methyl ester, valine-derived side chain Anticancer (implicit from synthesis context)
Compound 13a () Cyanoacetamide-phenyl 4-Methylphenyl hydrazine Antimicrobial (implicit from coupling reactions)

Key Observations :

  • The imidazo[1,2-c]quinazoline core in the target compound and ’s analog is critical for intercalation with DNA or kinase binding, whereas triazoloquinazolines () may target different enzymatic pathways .
  • Substituent Effects :
    • The 3-chloro-4-methoxyphenyl group in the target compound provides electron-withdrawing (Cl) and electron-donating (OCH₃) effects, enhancing solubility and target affinity compared to the 3,4-dimethoxyphenyl group in .
    • The furfurylmethyl terminus in both compounds may improve blood-brain barrier penetration due to its lipophilic nature .

Key Observations :

  • High-yield reactions (e.g., 95.7% for Compound 6a) are achievable with optimized conditions like HBTU-mediated coupling, which may apply to the target compound’s synthesis .

Bioactivity and Mechanism Insights

  • Anticancer Potential: Imidazo[1,2-c]quinazoline derivatives are known to induce apoptosis and inhibit topoisomerases. The sulfanyl group may enhance redox modulation, akin to ferroptosis-inducing compounds () .
  • Selectivity : The 3-chloro-4-methoxyphenyl group could reduce off-target effects compared to simpler aryl groups, as seen in ’s phenyl hydrazine derivatives .

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